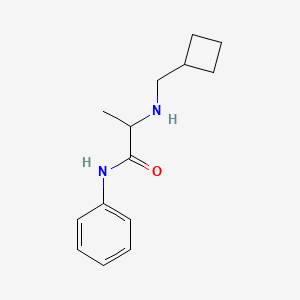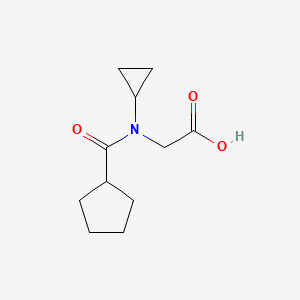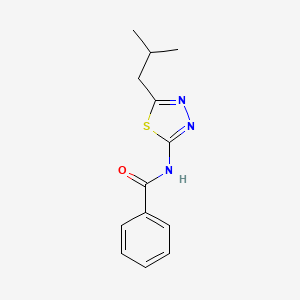
3-Chloro-N-isopropyl-4,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-isopropyl-4,5-dimethoxybenzamide is an organic compound with the molecular formula C12H16ClNO3 It is a derivative of benzamide, characterized by the presence of chlorine, isopropyl, and methoxy groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-isopropyl-4,5-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4,5-dimethoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 3-chloro-4,5-dimethoxybenzoic acid is converted to an amide group by reacting with isopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
3-Chloro-N-isopropyl-4,5-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy groups.
Reduction: Amines derived from the reduction of the amide group.
科学的研究の応用
3-Chloro-N-isopropyl-4,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-N-isopropyl-4,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
3-Chloro-4,5-dimethoxybenzoic acid: A precursor in the synthesis of 3-Chloro-N-isopropyl-4,5-dimethoxybenzamide.
4-Isopropyl-3,5-dimethoxybenzoic acid: Another benzamide derivative with similar structural features.
Uniqueness
This compound is unique due to the specific combination of chlorine, isopropyl, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H16ClNO3 |
|---|---|
分子量 |
257.71 g/mol |
IUPAC名 |
3-chloro-4,5-dimethoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H16ClNO3/c1-7(2)14-12(15)8-5-9(13)11(17-4)10(6-8)16-3/h5-7H,1-4H3,(H,14,15) |
InChIキー |
TXGCFXQSAMBBPP-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1=CC(=C(C(=C1)Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B14911037.png)
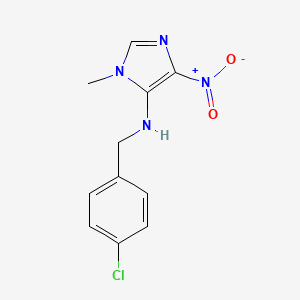

![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14911056.png)
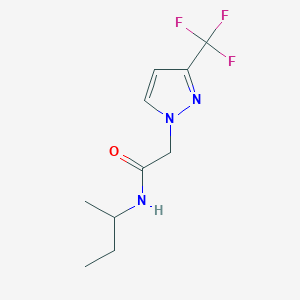
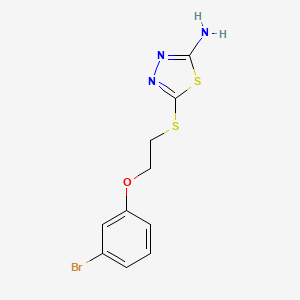
![2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14911064.png)
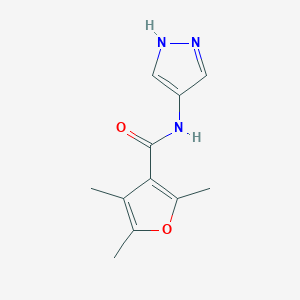
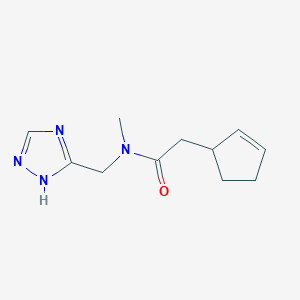

![6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14911082.png)
